1,1-Dichloro-1,3,3,3-tetrafluoropropane

説明

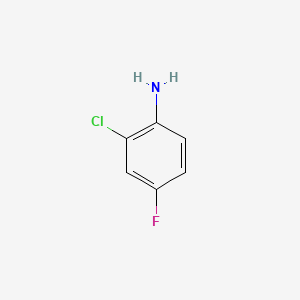

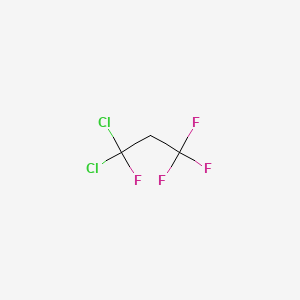

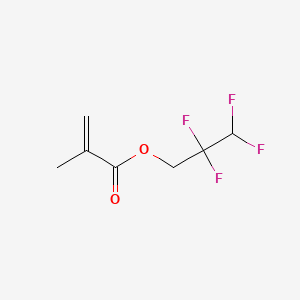

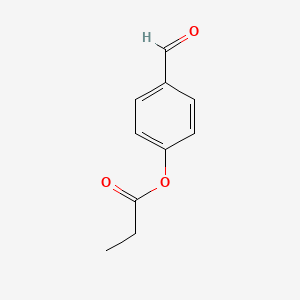

1,1-Dichloro-1,3,3,3-tetrafluoropropane is a halogenated hydrocarbon that is part of a class of compounds known for their applications in various industrial processes, including as intermediates in chemical synthesis and as refrigerants. While the provided papers do not directly discuss 1,1-Dichloro-1,3,3,3-tetrafluoropropane, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related fluorinated compounds often involves catalytic fluorination or halogen exchange reactions. For instance, the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene is reported, which is a key intermediate for the synthesis of 2,3,3,3-tetrafluoropropene . This suggests that similar catalytic processes could potentially be applied to synthesize 1,1-Dichloro-1,3,3,3-tetrafluoropropane.

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. Electron diffraction studies of related molecules, such as 1,2-difluorotetrachloroethane, have revealed the presence of isomeric forms and provided detailed measurements of interatomic distances and valency angles . These structural details are essential for understanding the reactivity and stability of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated hydrocarbons can vary significantly depending on their molecular structure. For example, 1-chloro-3,3-difluoropropadiene, a compound with both chloro and fluoro substituents, reacts sluggishly with HF to produce 1-chloro-3,3,3-trifluoropropene . This indicates that the presence of chlorine and fluorine atoms can influence the reactivity of the compound, which is relevant when considering the chemical reactions of 1,1-Dichloro-1,3,3,3-tetrafluoropropane.

Physical and Chemical Properties Analysis

The physical properties such as surface tension are important for the practical applications of halogenated hydrocarbons. Measurements of surface tensions for various fluorinated compounds, including 1,1-dichloro-2,2,3,3,3-pentafluoropropane, have been conducted, providing correlations as a function of temperature . These data are indicative of the behavior of similar compounds under different conditions.

科学的研究の応用

Chemical Properties and Analysis

1,1-Dichloro-1,3,3,3-tetrafluoropropane has been the subject of various studies exploring its chemical properties. For instance, Tanuma et al. (1997) investigated the 13C NMR chemical shifts in compounds including diastereomers of 1,3-dichloro-1,1,2,3-tetrafluoropropane. The study highlighted the influence of the electronegativity of atoms attached to the methylene group and the magnetic anisotropy of neighboring halogen atoms on 13C NMR chemical shifts (Tanuma, Ohnishi, Okamoto, & Morikawa Shinsuke, 1997).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of related fluoropropane compounds. Müller and Thi (1981) described the synthesis of compounds starting from elements that include 1,3-dichloro-1,1,2,3-tetrafluoropropane. These compounds were found to ionize in certain conditions, leading to stable aromatic cations (Müller & Thi, 1981).

Surface Tension Measurements

Higashi, Shibata, and Okada (1997) measured the surface tensions of various compounds including 1,1-dichloro-2,2,3,3,3-pentafluoropropane, which is structurally similar to 1,1-Dichloro-1,3,3,3-tetrafluoropropane. Such measurements are critical in understanding the physical properties of these compounds (Higashi, Shibata, & Okada, 1997).

Safety and Hazards

Safety measures for handling 1,1-Dichloro-1,3,3,3-tetrafluoropropane include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or inhalation, seek immediate medical attention .

作用機序

Target of Action

This compound is a halogenated hydrocarbon, and these types of compounds are often used in industry for their physical properties rather than their biological activities .

Mode of Action

Halogenated hydrocarbons in general can interact with biological systems in various ways, such as by disrupting lipid membranes or interacting with proteins and enzymes .

Pharmacokinetics

As a halogenated hydrocarbon, it is likely to be lipophilic and could potentially accumulate in fatty tissues . .

Result of Action

As a halogenated hydrocarbon, it could potentially cause cellular damage by disrupting lipid membranes or interfering with protein function , but specific effects would depend on the exact nature of the compound’s interactions with its targets.

特性

IUPAC Name |

1,1-dichloro-1,3,3,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-2(5,6)1-3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSUEXFKGWKQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

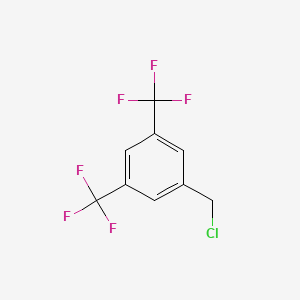

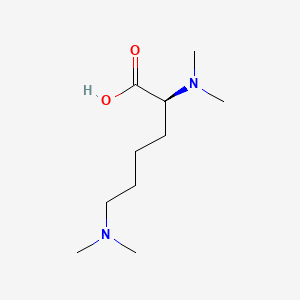

C(C(F)(F)F)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070125 | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-1,3,3,3-tetrafluoropropane | |

CAS RN |

64712-27-2 | |

| Record name | 1,1-Dichloro-1,3,3,3-tetrafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64712-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064712272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1-dichloro-1,3,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

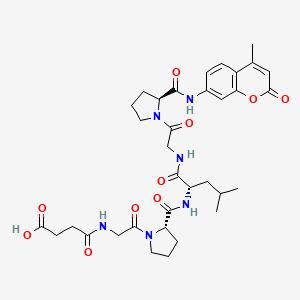

![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)